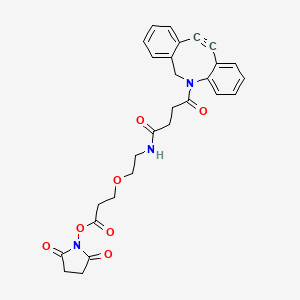

DBCO-PEG1-NHS ester

Vue d'ensemble

Description

DBCO-PEG1-NHS ester is a compound that contains several functional groups, including a dibenzylcyclooctyne group, a polyethylene glycol linker, and an N-hydroxysuccinimide ester group. This compound is widely used in drug research and development due to its ability to react specifically and efficiently with primary amines, forming a covalent bond. It is commonly used in copper-free click chemistry reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG1-NHS ester involves the conjugation of dibenzylcyclooctyne with polyethylene glycol and N-hydroxysuccinimide ester. The reaction typically occurs in a dry, water-miscible organic solvent such as dimethyl sulfoxide or dimethylformamide. The NHS ester moiety is moisture-sensitive and should be handled under an inert atmosphere to avoid hydrolysis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

DBCO-PEG1-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The reaction with primary amines typically occurs at neutral to slightly basic pH (7.0-8.5) and can be carried out at room temperature. Common reagents include primary amine-containing compounds such as lysine residues or aminosilane-coated surfaces .

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the DBCO-PEG1 moiety to the target molecule .

Applications De Recherche Scientifique

DBCO-PEG1-NHS ester is a chemical compound with diverse applications, particularly in scientific research. It functions as a click chemistry reagent and a PEG-based PROTAC linker . The compound contains a DBCO group that facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azides . Additionally, the NHS ester group enables easy attachment to primary or secondary amine groups in proteins, peptides, or small molecules .

Experimental Procedures and Case Studies

Antibody Conjugation: DBCO-NHS esters can be used to functionalize antibodies . For instance, in CITE-seq (Cellular Indexing of Transcriptomes and Epitopes by sequencing), anti-CD49e was conjugated with an oligonucleotide using the DBCO-S-S-NHS ester linker .

- General Protocol: Antibodies are adjusted to a concentration of 1 mg/ml with PBS. DBCO-NHS esters are dissolved in anhydrous DMSO to a concentration of 10 mM and added to the antibody solution in varying molar excesses (e.g., from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes under rotary shaking. Unreacted and excessive DBCO-NHS is removed by dialysis, gel filtration, or ultrafiltration .

Oligonucleotide Modification: Amine-modified oligonucleotides can be reacted with 3-azidopropionic acid sulfo-NHS ester (3AA-NHS) to introduce an azide group, which can then react with DBCO-modified molecules .

- General Protocol: 3AA-NHS is dissolved in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM. 3AA-NHS in DMSO is added to the aqueous oligonucleotide solution to reach a 10 × molar excess of 3AA-NHS to oligonucleotide. The NHS reaction is kept at RT for 2 h under shaking conditions. Excess 3AA-NHS is removed by dialysis .

- The hydrophobicity of DBCO can affect the properties of the modified molecule. Different DBCO crosslinkers can be used to optimize conjugation .

- The PEG spacer arm enhances water solubility and reduces aggregation of labeled proteins in solution . It also minimizes steric hindrance during ligation .

- DBCO-NHS Esters are not recommended for labeling proteins or other biopolymers in aqueous buffers due to poor aqueous solubility .

- Ensure that the molecules to be conjugated are properly labeled or activated for the DBCO-azide reaction to occur .

Mécanisme D'action

The mechanism of action of DBCO-PEG1-NHS ester involves the reaction of the NHS ester group with primary amines to form a stable amide bondThis reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications .

Comparaison Avec Des Composés Similaires

DBCO-PEG1-NHS ester is unique due to its combination of functional groups, which provide several advantages:

Improved Solubility: The polyethylene glycol linker enhances the solubility of the compound in aqueous solutions.

Reduced Immunogenicity: The PEG linker reduces the immunogenicity of the conjugated molecules.

Increased Circulation Time: The PEG linker increases the circulation time of drug conjugates in the bloodstream.

Similar Compounds

- DBCO-PEG2-NHS ester

- DBCO-PEG3-NHS ester

- DBCO-PEG4-NHS ester

- DBCO-PEG5-NHS ester

- DBCO-PEG6-NHS ester .

These compounds share similar functional groups but differ in the length of the polyethylene glycol linker, which can affect their solubility, stability, and reactivity.

Activité Biologique

DBCO-PEG1-NHS ester is a bioorthogonal compound widely used in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities. Its unique structure allows for selective reactions with azide-containing molecules, facilitating the formation of stable linkages in biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C23H18N2O5

- Molecular Weight : 402.40 g/mol

- CAS Number : 2228857-34-7

- Solubility : Soluble in DMSO, DMF, THF, and acetonitrile

- Appearance : White to light yellow powder

The compound contains a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimidyl (NHS) ester group, which enhances its reactivity with primary amines under physiological conditions.

The biological activity of this compound primarily involves its ability to form covalent bonds with azide groups through a strain-promoted alkyne-azide cycloaddition reaction. This reaction occurs rapidly and selectively, allowing for high-yield conjugation without the need for additional catalysts. The presence of the PEG spacer improves solubility and reduces steric hindrance during the conjugation process, making it suitable for various biological applications.

Applications in Biological Research

This compound is utilized in several key areas:

-

Antibody-Drug Conjugates (ADCs) :

- This compound serves as a linker in ADCs, connecting cytotoxic drugs to antibodies. This targeted delivery enhances therapeutic efficacy while minimizing off-target effects.

- Research indicates that ADCs using DBCO linkers demonstrate improved stability and bioactivity compared to traditional linkers .

- Protein Labeling :

- Nucleic Acid Modification :

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological contexts:

Example: ADCs Using DBCO Linkers

In a study focused on ADCs, researchers utilized this compound to conjugate a potent cytotoxic agent to an antibody targeting cancer cells. The resulting ADC showed significant tumor regression in preclinical models while exhibiting minimal systemic toxicity .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O7/c32-24(29-16-18-37-17-15-28(36)38-31-26(34)13-14-27(31)35)11-12-25(33)30-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)30/h1-8H,11-19H2,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDZSBPFYBWRTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.